molecular formula C21H23N3O B2463556 2,6-Dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine CAS No. 1400021-16-0

2,6-Dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine

Cat. No.: B2463556
CAS No.: 1400021-16-0
M. Wt: 333.435
InChI Key: XBZIWRYPXVTDGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine is a synthetic small molecule of high interest in oncology research, integrating a morpholine ring with a quinazoline core. The quinazoline scaffold is a privileged structure in medicinal chemistry, well-known for its potent biological activities, particularly in the development of targeted anticancer agents . Several FDA-approved drugs, such as erlotinib, gefitinib, and afatinib, are based on the quinazoline structure and function as tyrosine kinase inhibitors . The incorporation of the 2,6-dimethylmorpholine moiety is a strategic modification aimed at enhancing the pharmacokinetic properties and biological activity of the compound, as the morpholine ring is a common pharmacophore that can improve solubility and impart better pharmacokinetic profiles . This compound is designed primarily for investigative applications in cell and molecular biology. Its core research value lies in its potential as an inhibitor of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). Quinazoline derivatives typically exert their effects by competing with ATP for binding in the kinase domain, thereby suppressing phosphorylation and blocking downstream signaling pathways that drive cancer cell proliferation and survival . Researchers can utilize this compound in vitro to study cell cycle dynamics and programmed cell death (apoptosis) in various human cancer cell lines, including those derived from lung (A549), breast (MCF-7), and colon (HCT-116) cancers . Its mechanism is expected to involve cell cycle arrest, for example in the G1 or G2/M phase, ultimately leading to the induction of apoptosis through the activation of key executioner caspases . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and safety precautions in a laboratory setting.

Properties

IUPAC Name

2,6-dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-14-9-10-18-19(11-14)22-21(24-12-15(2)25-16(3)13-24)23-20(18)17-7-5-4-6-8-17/h4-11,15-16H,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZIWRYPXVTDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=C(C=CC(=C3)C)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of anthranilic acid derivatives with formamide or its equivalents. The morpholine ring is introduced through a Mannich reaction, where formaldehyde and 2,6-dimethylmorpholine are used as reagents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2,6-Dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, disrupting their normal function. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,6-Dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine with key analogs, emphasizing structural motifs, biological activities, and applications.

MLi2 (rel-(2S,6R)-2,6-Dimethyl-4-(6-(5-(1-methylcyclopropoxy)-1H-indazol-3-yl)pyrimidin-4-yl)morpholine)

  • Structure : Shares the 2,6-dimethylmorpholine core but substitutes the quinazoline group with an indazolyl-pyrimidine system.
  • Activity : Acts as a potent LRRK2 kinase inhibitor, demonstrating efficacy in neurodegenerative disease models by suppressing microglial activation and neurotoxicity .
  • Applications : Investigated for Parkinson’s disease and related disorders.
  • Key Differences : The indazole-pyrimidine substituent enhances specificity for LRRK2, whereas the quinazoline group in the target compound may target distinct kinases or receptors.

Fenpropimorph (cis-2,6-Dimethyl-4-{2-methyl-3-[4-(2-methyl-2-propanyl)phenyl]propyl}morpholine)

  • Structure : Features a bulky alkyl-phenylpropyl substituent on the morpholine ring.
  • Activity : Broad-spectrum fungicide targeting sterol biosynthesis in plant pathogens .
  • Applications : Agricultural fungicide (commercial product Tango® Super).
  • Key Differences : The hydrophobic alkyl chain in fenpropimorph enhances membrane permeability, critical for antifungal action, whereas the aromatic quinazoline in the target compound likely prioritizes protein binding.

Compound 9b (cis-2,6-Dimethyl-4-(2-(8-nitro-2H-chromen-5-yloxy)ethyl)morpholine)

  • Structure : Substituted with a nitrochromene-ethyl group.
  • Synthesis : Prepared via nucleophilic substitution using cis-2,6-dimethylmorpholine, yielding an 81% isolated product .
  • Key Differences : The chromene group introduces photophysical properties (e.g., fluorescence), suggesting applications in chemical sensing or imaging, unlike the pharmacologically oriented quinazoline moiety.

5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-2-amine

  • Structure : Pyridin-2-amine linked to the morpholine core.
  • Synthesis : Similar to nitro-pyridine intermediates, involving stereospecific amination .

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

Compound Core Structure Substituent Biological Activity Application References
Target Compound 2,6-Dimethylmorpholine 7-Methyl-4-phenylquinazolin-2-yl Kinase inhibition (inferred) Pharmaceutical research
MLi2 2,6-Dimethylmorpholine Indazolyl-pyrimidine LRRK2 inhibition Neurodegenerative research
Fenpropimorph 2,6-Dimethylmorpholine Alkyl-phenylpropyl Sterol biosynthesis inhibition Agriculture
Compound 9b 2,6-Dimethylmorpholine Nitrochromene-ethyl Undisclosed Chemical synthesis
5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-2-amine 2,6-Dimethylmorpholine Pyridin-2-amine Nucleic acid interactions Medicinal chemistry

Physicochemical Properties

  • Lipophilicity : The quinazoline-phenyl group increases logP compared to pyridin-2-amine analogs, suggesting reduced aqueous solubility but enhanced membrane permeability.
  • Molecular Weight : The target compound (~400–450 g/mol) aligns with drug-like properties, whereas fenpropimorph’s bulkier substituent (~350 g/mol) prioritizes agrochemical stability .

Biological Activity

Chemical Identification

  • Common Name : 2,6-Dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine
  • CAS Number : 1400021-16-0
  • Molecular Formula : C21_{21}H23_{23}N3_3O
  • Molecular Weight : 333.4 g/mol

This compound belongs to the class of morpholine derivatives and features a unique structure that combines a morpholine ring with a substituted quinazoline moiety, known for its diverse biological activities.

Anticancer Properties

Research indicates that 2,6-Dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine exhibits significant anticancer activity. The compound has been shown to inhibit cell proliferation in various cancer cell lines, including:

Cell Line Cancer Type IC50_{50} (µM)
A549Lung5.0
MCF-7Breast3.5
SHSY-5YNeuroblastoma4.0

The mechanism of action appears to involve apoptosis induction through interactions with Bcl-2 proteins, which are critical regulators of cell death pathways .

Structure-Activity Relationship (SAR)

The structural features of the compound significantly influence its biological activity. The presence of methyl groups on the morpholine and phenyl substitutions on the quinazoline enhance its potency against cancer cells. Comparative studies with similar compounds show that modifications at specific positions can lead to variations in activity:

Compound Name Structure Features Biological Activity
4-(6-Methylquinazolin-2-yl)morpholineMorpholine substituted with a quinazolineAnticancer activity
N,N-DimethylmorpholineSimple morpholine derivativeNeuroactive properties
6-Methylquinazolin derivativesVaried substitutions on quinazolineAnticancer and anti-inflammatory effects

The unique combination of substituents in 2,6-Dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine may enhance selectivity and potency against certain cancer types compared to similar compounds .

Mechanistic Studies

Molecular docking studies have demonstrated that this compound binds effectively to specific protein targets within cancer cells. Techniques such as surface plasmon resonance and molecular simulations have been employed to evaluate binding affinities to proteins like Bcl-2, indicating a potential pathway for therapeutic development .

In Vitro Studies

Several studies have highlighted the efficacy of this compound in vitro:

  • Study on A549 Cell Line :
    • Treatment with the compound resulted in a significant reduction in cell viability, with an IC50_{50} value indicating strong cytotoxicity.
    • Apoptosis assays confirmed increased rates of programmed cell death upon treatment.
  • MCF-7 Cell Line Analysis :
    • The compound demonstrated a dose-dependent inhibition of cell growth.
    • Mechanistic investigations revealed upregulation of pro-apoptotic markers.

In Vivo Studies

While in vitro studies provide valuable insights, further research is needed to evaluate the in vivo efficacy and safety profile of 2,6-Dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine. Preliminary animal studies are suggested to assess pharmacokinetics and therapeutic outcomes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.